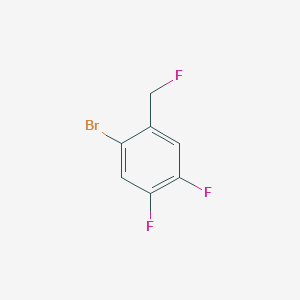

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene

Description

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene (C₇H₄BrF₃) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 4 and 5, and a fluoromethyl (-CH₂F) group at position 2. Its fluorinated groups enhance metabolic stability and lipophilicity, traits desirable in drug design.

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLHIDBXZXYRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4,5-difluoro-2-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are typically employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4,5-difluoro-2-(fluoromethyl)phenol, while Suzuki-Miyaura coupling can produce various biaryl derivatives .

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key properties of 1-bromo-4,5-difluoro-2-(fluoromethyl)benzene with structurally similar compounds:

Key Observations:

- Substituent Influence :

- Fluoromethyl (-CH₂F) : Moderately electron-withdrawing, balances reactivity and stability.

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect, enhancing oxidative stability but complicating synthesis (discontinued due to challenges) .

- Methoxy (-OCH₃) : Electron-donating, likely increasing susceptibility to electrophilic substitution compared to fluorinated analogs .

- Methyl (-CH₃) : Electron-donating, lower molecular weight, and higher similarity index (0.88) .

Availability and Commercial Viability

- The methoxy analog is commercially available (Ambeed), while the trifluoromethyl variant is discontinued . This suggests that the fluoromethyl compound, if synthesized, could fill a niche in fluorinated building blocks.

Biological Activity

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features a bromine atom and multiple fluorine substituents, which significantly influence its reactivity and biological activity.

Target of Action : Similar compounds have been reported to interact with cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle and transcription.

Mode of Action : The inhibition of CDKs by this compound disrupts cell cycle progression, leading to potential anti-cancer effects. Specifically, it may affect pathways related to cellular proliferation and survival.

Biochemical Pathways : The inhibition of CDKs can lead to alterations in several key signaling pathways, particularly those involved in cancer cell growth and metastasis.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MDA-MB-231) and gastric cancer cells. The selectivity index indicates a preferential toxicity towards cancerous cells compared to non-cancerous cells.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF-7 | 17.02 | - |

| Non-Cancer MCF10A | >200 | - |

This table illustrates the compound's potency against specific cancer cell lines while highlighting its selectivity for malignant over non-malignant cells.

Other Biological Effects

In addition to its anti-cancer properties, the compound exhibits potential anti-fibrotic activity against hepatic stellate cells (HSC-T6), indicating broader therapeutic applications beyond oncology.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics. It has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration. These properties indicate that the compound could be suitable for oral dosing regimens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In vivo experiments demonstrated that treatment with the compound significantly inhibited lung metastasis in mouse models injected with MDA-MB-231 cells.

- Selectivity Profile : A comparative analysis showed that the compound had a nearly 20-fold greater effect on cancer cells compared to normal cells, highlighting its potential as a targeted therapy.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.